molecular formula C19H18FNO2S B2851062 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide CAS No. 2034438-37-2

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide

Cat. No.: B2851062
CAS No.: 2034438-37-2
M. Wt: 343.42
InChI Key: ISOOPURPMUNQDQ-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a benzo[b]thiophene ring, a hydroxyethyl group, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the benzo[b]thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the hydroxyethyl group: This step may involve the use of ethylene oxide or similar reagents under controlled conditions.

    Attachment of the fluorophenyl group: This can be done through nucleophilic substitution reactions using fluorobenzene derivatives.

    Formation of the amide bond: This final step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving amides and aromatic compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the production of specialty chemicals or materials.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-phenylpropanamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)propanamide: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.

Uniqueness

The presence of the fluorine atom in N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. Fluorine atoms can enhance the stability of the compound and improve its interactions with biological targets.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S/c20-16-7-3-1-5-13(16)9-10-19(23)21-11-17(22)15-12-24-18-8-4-2-6-14(15)18/h1-8,12,17,22H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOOPURPMUNQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CSC3=CC=CC=C32)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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